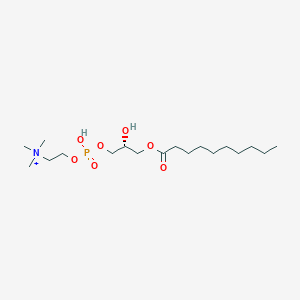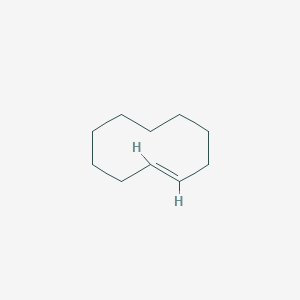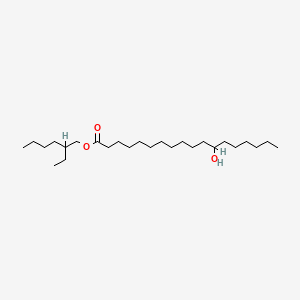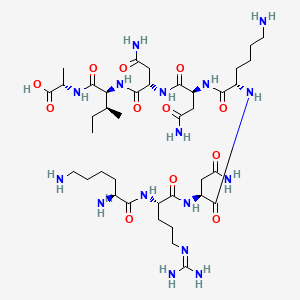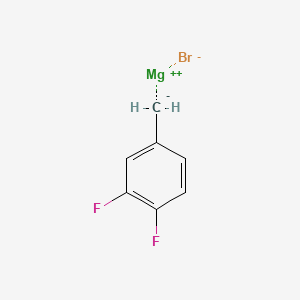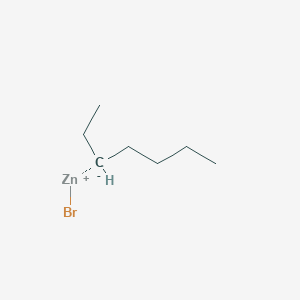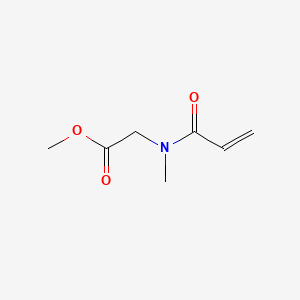
N-丙烯酰基甘氨酸甲酯
描述
N-Acryloylsarcosine methyl ester: is a chemical compound with the molecular formula C₇H₁₁NO₃ and a molecular weight of 157.17 g/mol . It is an ester derivative of N-acryloylsarcosine and is known for its thermoresponsive properties, making it a valuable compound in various scientific and industrial applications .
科学研究应用
N-Acryloylsarcosine methyl ester has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of thermoresponsive polymers and block copolymers.
Biology: Employed in the development of drug delivery systems due to its responsive properties.
Medicine: Investigated for its potential in creating smart materials for medical devices.
Industry: Utilized in the production of responsive coatings and materials for various industrial applications.
作用机制
Target of Action
N-Acryloylsarcosine methyl ester is primarily used in the synthesis of thermoresponsive polymers . Its primary targets are the polymer chains where it acts as a monomer, contributing to the overall properties of the resulting polymer .
Mode of Action
The compound interacts with its targets (polymer chains) through a process known as solution RAFT polymerization . This process allows the compound to be incorporated into the polymer chain, influencing its properties such as molecular weight and dispersity .
Biochemical Pathways
The biochemical pathways involved in the action of N-Acryloylsarcosine methyl ester are primarily related to polymer synthesis and phase transition . The compound contributes to the formation of poly(N-acryloylsarcosine methyl ester), a thermoresponsive polymer . The phase transition of this polymer is influenced by factors such as polymer molecular weight, concentration, and the presence of solutes like urea and phenol .
Pharmacokinetics
The compound’s influence on the properties of the resulting polymer, such as its lower critical solution temperature (lcst), can be considered analogous to bioavailability .
Result of Action
The primary result of N-Acryloylsarcosine methyl ester’s action is the formation of a thermoresponsive polymer with a tunable LCST . This polymer exhibits a cloud point temperature (Tcp), which can be influenced by various factors . The compound’s action also allows for the tuning of the polymer’s thermoresponse, making it adaptable to different applications .
Action Environment
The action of N-Acryloylsarcosine methyl ester is influenced by environmental factors such as temperature and the presence of other compounds . For example, the presence of urea and phenol can affect the Tcp of the resulting polymer . These factors can influence the compound’s efficacy in forming a polymer with desired properties .
生化分析
Biochemical Properties
N-Acryloylsarcosine methyl ester plays a crucial role in biochemical reactions due to its thermoresponsive nature. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, the compound has been shown to form hydrogen bonds with solutes such as urea and phenol, affecting its phase transition behavior . These interactions can modulate the activity of enzymes and proteins, making N-Acryloylsarcosine methyl ester a valuable tool in biochemical research.
Cellular Effects
N-Acryloylsarcosine methyl ester has been observed to impact various cellular processes. Its thermoresponsive properties allow it to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s ability to undergo phase transitions can affect the cellular environment, leading to changes in cell function. Studies have shown that N-Acryloylsarcosine methyl ester can modulate the expression of specific genes and alter metabolic pathways, highlighting its potential in cellular research .
Molecular Mechanism
The molecular mechanism of N-Acryloylsarcosine methyl ester involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes and proteins, either inhibiting or activating their activity. Additionally, N-Acryloylsarcosine methyl ester can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in cellular function and metabolic processes, providing insights into the compound’s mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Acryloylsarcosine methyl ester can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that N-Acryloylsarcosine methyl ester remains stable under specific conditions, but its degradation can lead to changes in its biochemical properties. Long-term studies have revealed that the compound can have sustained effects on cellular processes, making it a valuable tool for in vitro and in vivo research .
Dosage Effects in Animal Models
The effects of N-Acryloylsarcosine methyl ester can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolic processes. Studies have also identified threshold effects, where the compound’s impact becomes more pronounced at specific concentrations. Additionally, high doses of N-Acryloylsarcosine methyl ester can result in toxic or adverse effects, highlighting the importance of dosage optimization in research .
Metabolic Pathways
N-Acryloylsarcosine methyl ester is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s thermoresponsive properties allow it to modulate these pathways, leading to changes in cellular metabolism. For instance, N-Acryloylsarcosine methyl ester can influence the activity of enzymes involved in glycolysis and other metabolic processes, providing insights into its role in cellular metabolism .
Transport and Distribution
The transport and distribution of N-Acryloylsarcosine methyl ester within cells and tissues are critical factors that influence its activity and function. The compound can interact with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments. These interactions can modulate the compound’s effects on cellular processes, highlighting the importance of understanding its transport and distribution mechanisms .
Subcellular Localization
N-Acryloylsarcosine methyl ester exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can affect the compound’s interactions with biomolecules and its overall impact on cellular processes, providing valuable insights into its subcellular behavior .
准备方法
Synthetic Routes and Reaction Conditions: N-Acryloylsarcosine methyl ester can be synthesized through solution RAFT polymerization. This method involves the use of chain transfer agents and specific reaction conditions to achieve a well-defined molecular weight and low dispersity . The polymerization process typically occurs in a solvent such as 1,4-dioxane at a temperature of around 70°C .
Industrial Production Methods: Industrial production of N-acryloylsarcosine methyl ester may involve large-scale RAFT polymerization processes, utilizing similar reaction conditions as in laboratory synthesis. The scalability of this method allows for the production of significant quantities of the compound for various applications .
化学反应分析
Types of Reactions: N-Acryloylsarcosine methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ester group into different functional groups.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
相似化合物的比较
Poly(N-isopropylacrylamide): Another thermoresponsive polymer with a lower critical solution temperature of 32°C.
Poly(4-vinylpyridine): A pH-responsive polymer used in similar applications.
Uniqueness: N-Acryloylsarcosine methyl ester is unique due to its specific LCST and the ability to form well-defined block copolymers with other polymers. Its tunable thermoresponsive properties make it particularly valuable in applications requiring precise control over phase transitions .
属性
IUPAC Name |
methyl 2-[methyl(prop-2-enoyl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-4-6(9)8(2)5-7(10)11-3/h4H,1,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQGVFNHUATAJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)OC)C(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426761 | |
| Record name | N-ACRYLOYLSARCOSINE METHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72065-23-7 | |
| Record name | N-ACRYLOYLSARCOSINE METHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes N-Acryloylsarcosine methyl ester (NASME) interesting for material science applications?
A1: NASME is a thermoresponsive polymer, meaning its solubility in water changes depending on the temperature. [] This characteristic makes NASME and its polymers suitable for applications where temperature-dependent changes in material properties are desired, such as in drug delivery systems or smart coatings.
Q2: How does the molecular weight of poly(N-acryloylsarcosine methyl ester) (PNASME) affect its thermoresponsive behavior?
A2: Studies show that higher molecular weight PNASME exhibits a higher cloud point temperature (Tcp) compared to lower molecular weight PNASME. [] Tcp, also known as the lower critical solution temperature (LCST), is the temperature at which the polymer transitions from a soluble to an insoluble state in solution.
Q3: Can the thermoresponsive behavior of PNASME be further fine-tuned beyond molecular weight?
A3: Yes, several factors influence PNASME's Tcp. The presence of salts follows the Hofmeister series, with some salts increasing and others decreasing the Tcp. [] Furthermore, adding urea to the solution raises the Tcp, while phenol lowers it. This tunability arises from the interactions of these molecules with the polymer, affecting its hydrogen bonding network and therefore its solubility. []
Q4: How does the cyclic topology of PNASME influence its cloud point temperature compared to its linear counterpart?
A4: Interestingly, cyclic PNASME demonstrates a significantly higher cloud point temperature (up to 50 °C higher) compared to linear PNASME. [] This difference highlights the significant impact of polymer architecture on its thermoresponsive behavior.
Q5: Can PNASME be used in conjunction with other polymers to create more complex materials?
A5: Absolutely. PNASME can be incorporated into block copolymers, allowing for the creation of nanoparticles with diverse architectures. For example, researchers have successfully synthesized multicompartment nanoparticles using PNASME-block-polystyrene and a pH-responsive block copolymer. [] These nanoparticles can be further tuned by adjusting parameters like block ratios, pH, and temperature, showcasing the versatility of PNASME in material design.
Q6: Besides its thermoresponsive behavior, does PNASME have other notable properties for material applications?
A6: PNASME exhibits protein-resistant properties. [, ] This characteristic is valuable for applications where preventing non-specific protein adsorption is crucial, such as in biosensors or medical implants. For example, pulsed plasma deposited PNASME coatings resist fibrinogen and lysozyme adsorption. []
Q7: Are there any examples of PNASME being used to create patterned surfaces with specific functionalities?
A7: Yes, the protein-resistant nature of PNASME makes it suitable for creating patterned protein arrays. By combining PNASME deposition with UV irradiation through a mask, researchers can generate both positive and negative image protein arrays on various substrates. [] This technique holds promise for developing advanced biosensors and diagnostic tools. Additionally, a direct-write method allows for the creation of tethered protein arrays directly on protein-resistant PNASME surfaces, further expanding its potential applications. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





